molecular formula C11H15BO4 B567571 3-T-Butyl-5-carboxyphenylboronic acid CAS No. 1217501-55-7

3-T-Butyl-5-carboxyphenylboronic acid

Cat. No.: B567571
CAS No.: 1217501-55-7
M. Wt: 222.047
InChI Key: XQJCIOKGUCEOEV-UHFFFAOYSA-N
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Description

3-T-Butyl-5-carboxyphenylboronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-T-Butyl-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .

Pharmacokinetics

The compound is known to be a relatively stable and readily prepared organoboron reagent , which suggests it may have good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . This process is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-T-Butyl-5-carboxyphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent .

Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3-T-Butyl-5-carboxyphenylboronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group with a boronic acid derivative to form biaryl compounds .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

  • 3-Carboxyphenylboronic acid
  • 4-Carboxyphenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Comparison: 3-T-Butyl-5-carboxyphenylboronic acid is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .

Properties

IUPAC Name

3-borono-5-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6,15-16H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJCIOKGUCEOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)(C)C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681598
Record name 3-Borono-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-55-7
Record name 3-Borono-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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